3-Methylquinoline N-oxide
Overview
Description
3-Methylquinoline N-oxide is an organic compound with the molecular formula C10H9NO . It is a colorless or light yellow solid with a fragrance . It is insoluble in water but can be dissolved in organic solvents . This compound is a weakly alkaline compound and has a heterocyclic structure with fluorescent properties .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . An efficient intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3 provides N-(quinolin-2-yl)sulfonamides in very good yields .
Molecular Structure Analysis
The molecular structure of 3-Methylquinoline N-oxide is represented by the SMILES notation CC1=CN+[O-]
. The InChI Key for this compound is CBGUMTBCWWMBRV-UHFFFAOYSA-N
.
Chemical Reactions Analysis
3-Methylquinoline N-oxide is commonly used as a reagent in organic synthesis, especially as an oxidant . It can be used to oxidize organic compounds, such as alcohols, amines, and sulfur compounds . The preparation method of 3-Methylquinoline N-oxide includes reacting 3-Methylquinoline with an oxidizing agent (such as hydrogen peroxide or ammonium bispersulfate) .
Physical And Chemical Properties Analysis
3-Methylquinoline N-oxide has a molar mass of 159.18 and a predicted density of 1.10±0.1 g/cm3 . It has a melting point of 88-89°C and a predicted boiling point of 315.0±35.0 °C . The compound has a flash point of 144.3°C and a predicted pKa of 1.08±0.30 .
Scientific Research Applications
3-Methylquinoline N-oxide is a chemical compound with the molecular formula C10H9NO . It is used in the field of chemical research . The compound is typically yellow to pale brown in color and comes in the form of crystals, powder, or granules .
Quinoline, which is a core structure in 3-Methylquinoline N-oxide, has received considerable attention in drug design due to its broad spectrum of bioactivity . Quinoline and its derivatives are a vital nucleus in several natural products .
-
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
-
- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Quinoline N-oxides have populations more significant as an ideal substrate to change this N-heterocycle because of the capacity of the N-oxide moiety to act as a directing group to conduct and regulate the region-selectivity of the C-H functional groups .
Safety And Hazards
Future Directions
Functionalization of quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline N-oxide | |
CAS RN |
1873-55-8 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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